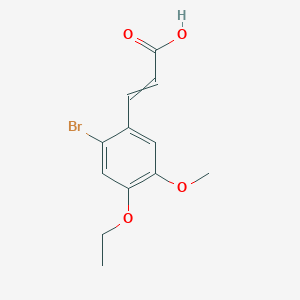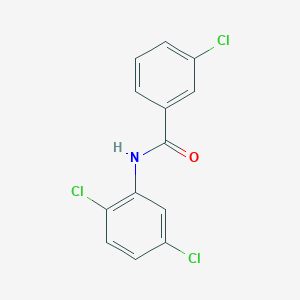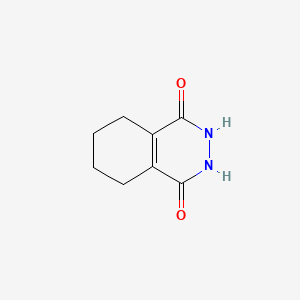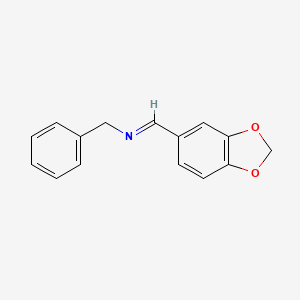![molecular formula C10H12K2MnN2O8 B1604767 Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)- CAS No. 68015-77-0](/img/structure/B1604767.png)
Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- is a coordination compound where manganese is complexed with ethylenediaminetetraacetic acid (EDTA) and potassium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various industrial and agricultural applications due to its ability to bind metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- typically involves the reaction of manganese salts with EDTA in the presence of potassium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The general reaction can be represented as follows:
[ \text{MnSO}_4 + \text{EDTA} + 2\text{KOH} \rightarrow \text{K}_2[\text{Mn(EDTA)}] + \text{H}_2\text{O} + \text{SO}_4^{2-} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of manganese sulfate, EDTA, and potassium hydroxide in reactors. The reaction mixture is heated to around 70°C to ensure complete reaction. The product is then filtered, washed, and dried to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The manganese center can be reduced to lower oxidation states.
Substitution: Ligands around the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions can be carried out using various ligands such as ammonia or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the manganese center can lead to the formation of higher oxidation state manganese complexes, while reduction can yield lower oxidation state complexes .
Scientific Research Applications
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- has several scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in metal ion detoxification and as a contrast agent in imaging techniques.
Industry: Utilized in agriculture as a micronutrient fertilizer to provide essential manganese to plants.
Mechanism of Action
The mechanism of action of Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- involves its ability to form stable complexes with metal ions. The EDTA ligand binds to the manganese center through its nitrogen and oxygen atoms, forming a stable chelate. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets and pathways involved include metal ion transport proteins and enzymes that require metal ions as cofactors .
Comparison with Similar Compounds
Similar Compounds
Disodium manganese ethylenediaminetetraacetate: Similar in structure but uses sodium ions instead of potassium.
Manganese disodium EDTA trihydrate: Another variant with different hydration states.
Ethylenediaminetetraacetic acid manganese disodium salt: Similar chelating properties but different counterions
Uniqueness
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- is unique due to its specific combination of manganese, EDTA, and potassium ions, which provides distinct solubility and stability properties compared to its sodium counterparts. This makes it particularly useful in applications where potassium ions are preferred or where specific solubility characteristics are required .
Properties
CAS No. |
68015-77-0 |
|---|---|
Molecular Formula |
C10H12K2MnN2O8 |
Molecular Weight |
421.35 g/mol |
IUPAC Name |
dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+) |
InChI |
InChI=1S/C10H16N2O8.2K.Mn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI Key |
BKSAYSZOFIEFQR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Mn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Mn+2] |
Key on ui other cas no. |
68015-77-0 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


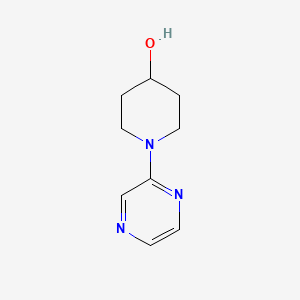

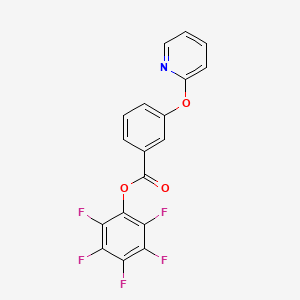
![2-[3-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1604692.png)
![1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone](/img/structure/B1604694.png)
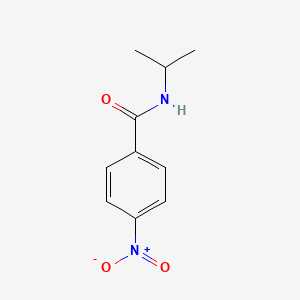
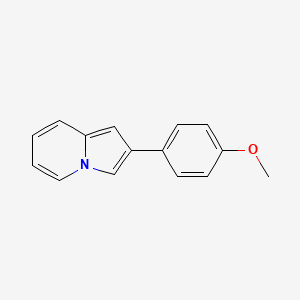
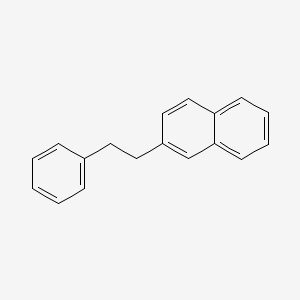
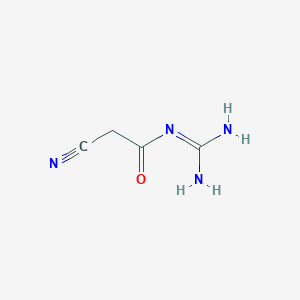
![(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1604701.png)
